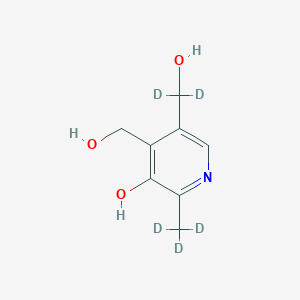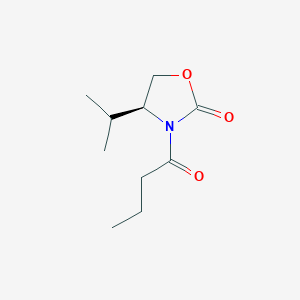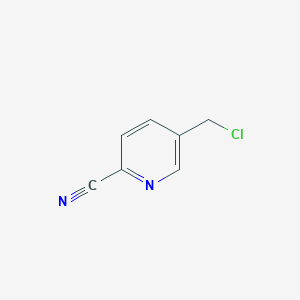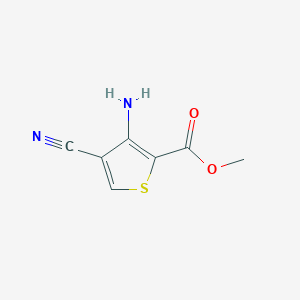
Pyridoxin-d5
Übersicht
Beschreibung
Pyridoxine-d5, also known as Pyridoxine-d5, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 174.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridoxine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer-Mittel
Pyridoxin-d5 wurde bei der Entwicklung, Synthese und Bewertung neuartiger Derivate als Anti-Alzheimer-Mittel eingesetzt . Diese multi-target Naturstoff-Pyridoxin-basierten Derivate haben multifunktionale Eigenschaften wie die Hemmung von Acetylcholinesterase (AChE), antioxidative Eigenschaften und Metallchelatbildung gezeigt . Eines der Derivate, 5i, erwies sich als ein potenter AChE-Inhibitor mit antioxidativem Potenzial und der Fähigkeit, Metallionen zu chelatieren .
Antibakterielle Eigenschaften
Neuartige Bis-Ammoniumsalze von this compound wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht . Dreizehn Verbindungen zeigten eine antibakterielle und antimykotische Aktivität (minimale Hemmkonzentration (MHK) 0,25–16 µg/mL), die mit oder besser als Miramistin, Benzalkoniumchlorid und Chlorhexidin war . Die aktivsten Verbindungen hatten logP-Werte im Bereich von 1–3, während Verbindungen mit logP > 6 und logP < 0 fast inaktiv waren .
Coenzym in biochemischen Reaktionen
Die aktiven endogenen Metaboliten von this compound, Pyridoxalphosphat und Pyridoxaminphosphat, sind wichtige Coenzymen, die an einer Vielzahl von biochemischen Reaktionen beteiligt sind, die für die Zelltätigkeit notwendig sind . Daher gelten this compound und seine Derivate als biologisch privilegierte Moleküle .
Wirkmechanismus
Target of Action
Pyridoxine-d5, also known as Pyridoxol-d5, is a deuterium-labeled form of Pyridoxine . Pyridoxine, also known as Vitamin B6, is an essential nutrient required for normal functioning of many biological systems within the body . It is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the primary targets of Pyridoxine-d5 are these biological systems that require Vitamin B6 for their normal functioning.
Mode of Action
Pyridoxine-d5 interacts with its targets by being converted into pyridoxal 5’-phosphate, which then acts as a coenzyme in various biochemical reactions . For instance, it plays a crucial role in the metabolism of proteins, carbohydrates, and fats . It also aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme .
Biochemical Pathways
Pyridoxine-d5 affects several biochemical pathways. It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
The pharmacokinetics of Pyridoxine-d5 involves its absorption, distribution, metabolism, and excretion (ADME). Pyridoxine’s peak absorption is observed after 1.3 hours, and its half-life is very short (0.75 hours), which may be responsible for a large intra-subject variability . Pyridoxine is considered a highly soluble and highly permeable drug substance .
Result of Action
The result of Pyridoxine-d5’s action is the facilitation of numerous biochemical reactions in the body. By acting as a coenzyme, it aids in the synthesis of essential biomolecules and helps maintain normal physiological functions . For instance, it plays a role in the synthesis of neurotransmitters, which are crucial for normal brain function .
Biochemische Analyse
Biochemical Properties
Pyridoxine-d5, like its non-deuterated form, is involved in a wide range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The active endogenous metabolites of these molecules, pyridoxal phosphate and pyridoxamine phosphate, are the most important coenzymes involved in a wide range of biochemical reactions necessary for cell activity .
Cellular Effects
Pyridoxine-d5 has been shown to exert antioxidant effects in a cell model of Alzheimer’s disease via the Nrf-2/HO-1 pathway . In pancreatic acinar cells, pyridoxine availability can affect the gene expression profile .
Molecular Mechanism
The molecular mechanism of Pyridoxine-d5 involves its conversion to the active form, Pyridoxal 5’-phosphate (PLP), which is involved in many biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine .
Temporal Effects in Laboratory Settings
It is known that pyridoxine, the non-deuterated form, has a significant impact on post-prandial glucose levels when administered over a period of time .
Dosage Effects in Animal Models
In animal models, Pyridoxine-d5 has been shown to have a significant reduction to the postprandial glucose levels, when compared to the control. The maximum blood glucose levels of Pyridoxine-d5 administration group were decreased by about 18% and 19% in sucrose and starch loading tests, respectively .
Metabolic Pathways
Pyridoxine-d5 is involved in the Vitamin B6 metabolic pathway. This pathway involves the conversion of Pyridoxine-d5 to its active form, Pyridoxal 5’-phosphate (PLP), which is involved in a wide range of biochemical reactions .
Transport and Distribution
Pancreatic acinar cells obtain Pyridoxine-d5 from circulation, but little is known about the mechanism involved in the uptake process . After absorption, Pyridoxine-d5 is transported to the blood and other organs .
Subcellular Localization
It is known that the active form of Pyridoxine-d5, Pyridoxal 5’-phosphate (PLP), is involved in many biochemical reactions in various compartments of the cell .
Eigenschaften
IUPAC Name |
5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHXLLTXMVWPM-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574085 | |
| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688302-31-0 | |
| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)








